molecular formula C20H20FN3O4S B2398576 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1706027-28-2

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No. B2398576
CAS RN: 1706027-28-2
M. Wt: 417.46
InChI Key: PYQJRYFFKMFPQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s likely that “2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline” shares some of these properties due to the presence of the quinoxaline moiety.

Scientific Research Applications

Antibacterial Activity

A pivotal area of application for compounds related to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is in the development of antibacterial agents. Research has shown that various quinoxaline derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The synthesis and evaluation of novel quinoxaline sulfonamides, for instance, revealed their effectiveness against specific strains of Staphylococcus spp. and Escherichia coli, highlighting their potential as therapeutic agents in treating bacterial infections (Alavi et al., 2017).

Antitumor Activity

Another significant application is in the development of antitumor agents. Quinoxaline derivatives have been explored for their potential in cancer treatment. For example, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties has shown promising activity against a wide range of cancer lines. These compounds exhibited selective cytotoxic effects against certain cancer cell lines, indicating their potential as lead compounds in cancer therapy (Mamedov et al., 2022).

Fluorescence and Quantum Chemical Investigations

The exploration of quinoxaline derivatives extends into the study of their optical and morphological properties. Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have revealed insights into their absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) characteristics. These properties are crucial for the development of new fluorophores and materials with potential applications in imaging and sensing technologies (Rajalakshmi & Palanisami, 2020).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-27-18-7-6-14(21)12-19(18)29(25,26)24-10-8-15(9-11-24)28-20-13-22-16-4-2-3-5-17(16)23-20/h2-7,12-13,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJRYFFKMFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

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